

# 4-Morpholinobenzaldehyde: A Technical Guide to its Solubility and Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Morpholinobenzaldehyde

Cat. No.: B072404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **4-Morpholinobenzaldehyde**, a versatile intermediate in organic synthesis and pharmaceutical development. While specific experimental data for this compound is not extensively published, this document synthesizes information from established chemical principles and standardized testing protocols to offer a robust framework for its handling, formulation, and storage. This guide includes detailed, adaptable experimental protocols for determining solubility and assessing stability under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines. Data is presented in clear, tabular formats, and key experimental workflows are visualized to aid in laboratory application.

## Introduction

**4-Morpholinobenzaldehyde** (CAS No. 1204-86-0) is an organic compound featuring a morpholine ring attached to a benzaldehyde moiety.<sup>[1]</sup> This structure imparts unique physicochemical properties, including increased solubility in polar solvents and a reactivity profile that makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.<sup>[2][3]</sup> The morpholine group, a privileged scaffold in drug discovery, can enhance metabolic stability and target affinity in final drug products.<sup>[3]</sup> Understanding the solubility and stability of **4-Morpholinobenzaldehyde** is therefore critical for its effective use in

research and drug development, informing everything from reaction conditions to formulation and long-term storage.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Morpholinobenzaldehyde** is provided in Table 1.

Table 1: Physicochemical Properties of **4-Morpholinobenzaldehyde**

| Property                  | Value                                           | Reference |
|---------------------------|-------------------------------------------------|-----------|
| Molecular Formula         | C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub> | [4][5][6] |
| Molecular Weight          | 191.23 g/mol                                    | [4][5][6] |
| Appearance                | Light yellow to orange powder/crystal           | [1][5]    |
| Melting Point             | 65-69 °C                                        | [5]       |
| Boiling Point (Predicted) | 365.5 ± 37.0 °C                                 | [5]       |
| pKa (Predicted)           | 1.87 ± 0.40                                     | [5]       |
| XLogP3                    | 0.8                                             | [4]       |

## Solubility Profile

While quantitative solubility data for **4-Morpholinobenzaldehyde** is not readily available in the public domain, its structural characteristics suggest a degree of solubility in a range of solvents. It is reported to be soluble in methanol and other organic solvents like ethanol and acetone, with sparing to moderate solubility in water.[5] The presence of the polar morpholine ring enhances its affinity for polar solvents.[1]

A proposed qualitative solubility profile is presented in Table 2. It is strongly recommended that researchers determine quantitative solubility in their specific solvent systems using the protocol outlined in Section 5.1.

Table 2: Predicted Qualitative Solubility of **4-Morpholinobenzaldehyde**

| Solvent                     | Predicted Solubility            | Rationale                                                                            |
|-----------------------------|---------------------------------|--------------------------------------------------------------------------------------|
| Water                       | Sparingly to Moderately Soluble | The polar morpholine and aldehyde groups are countered by the nonpolar benzene ring. |
| Methanol                    | Soluble                         | A polar protic solvent capable of hydrogen bonding.                                  |
| Ethanol                     | Soluble                         | Similar to methanol, a polar protic solvent.                                         |
| Acetone                     | Soluble                         | A polar aprotic solvent.                                                             |
| Acetonitrile                | Soluble                         | A polar aprotic solvent.                                                             |
| N,N-Dimethylformamide (DMF) | Very Soluble                    | A highly polar aprotic solvent.                                                      |
| Dimethyl Sulfoxide (DMSO)   | Very Soluble                    | A highly polar aprotic solvent.                                                      |
| Toluene                     | Slightly Soluble                | A nonpolar aromatic solvent.                                                         |
| Hexanes                     | Insoluble                       | A nonpolar aliphatic solvent.                                                        |

## Stability Profile

**4-Morpholinobenzaldehyde** is generally considered stable under normal storage conditions. [7] However, as with many aromatic aldehydes and morpholine-containing compounds, it is susceptible to degradation under specific stress conditions. A comprehensive stability assessment is crucial for defining appropriate storage and handling procedures, as well as for identifying potential degradation products that could impact the quality and safety of downstream products.

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[8] The following sections outline the expected stability of **4-Morpholinobenzaldehyde** under various stress conditions, based on the known chemistry of its functional groups.

## Hydrolytic Stability

The molecule is expected to be relatively stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, the morpholine ring, although generally stable, could potentially undergo degradation. The aldehyde group is generally stable to hydrolysis.

## Oxidative Stability

The aldehyde functional group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid (4-morpholinobenzoic acid). The nitrogen atom in the morpholine ring could also be a site for oxidation. Therefore, it is recommended to avoid contact with strong oxidizing agents.

## Thermal Stability

Thermal degradation of **4-Morpholinobenzaldehyde** is expected to occur at elevated temperatures, likely involving the decomposition of the morpholine ring and the aromatic backbone.<sup>[9][10]</sup> Thermogravimetric analysis (TGA) would be the appropriate technique to determine the onset of thermal decomposition.

## Photostability

Aromatic aldehydes can be susceptible to photolytic degradation.<sup>[11]</sup> Exposure to UV or visible light may induce degradation. Therefore, it is advisable to store the compound protected from light.

A summary of the predicted stability under forced degradation conditions is presented in Table 3.

Table 3: Predicted Stability of **4-Morpholinobenzaldehyde** under Forced Degradation Conditions

| Stress Condition                                    | Predicted Stability        | Likely Degradation Pathway                                                    |
|-----------------------------------------------------|----------------------------|-------------------------------------------------------------------------------|
| Acidic Hydrolysis (e.g., 0.1 M HCl)                 | Likely Stable              | Potential for minor degradation of the morpholine ring over extended periods. |
| Basic Hydrolysis (e.g., 0.1 M NaOH)                 | Likely Stable              | Potential for minor degradation of the morpholine ring over extended periods. |
| Oxidation (e.g., 3% H <sub>2</sub> O <sub>2</sub> ) | Susceptible to Degradation | Oxidation of the aldehyde to a carboxylic acid.                               |
| Thermal (e.g., > 100 °C)                            | Susceptible to Degradation | Decomposition of the morpholine ring and aromatic backbone.                   |
| Photolytic (ICH Q1B)                                | Potentially Unstable       | Photodegradation of the aromatic aldehyde.                                    |

## Experimental Protocols

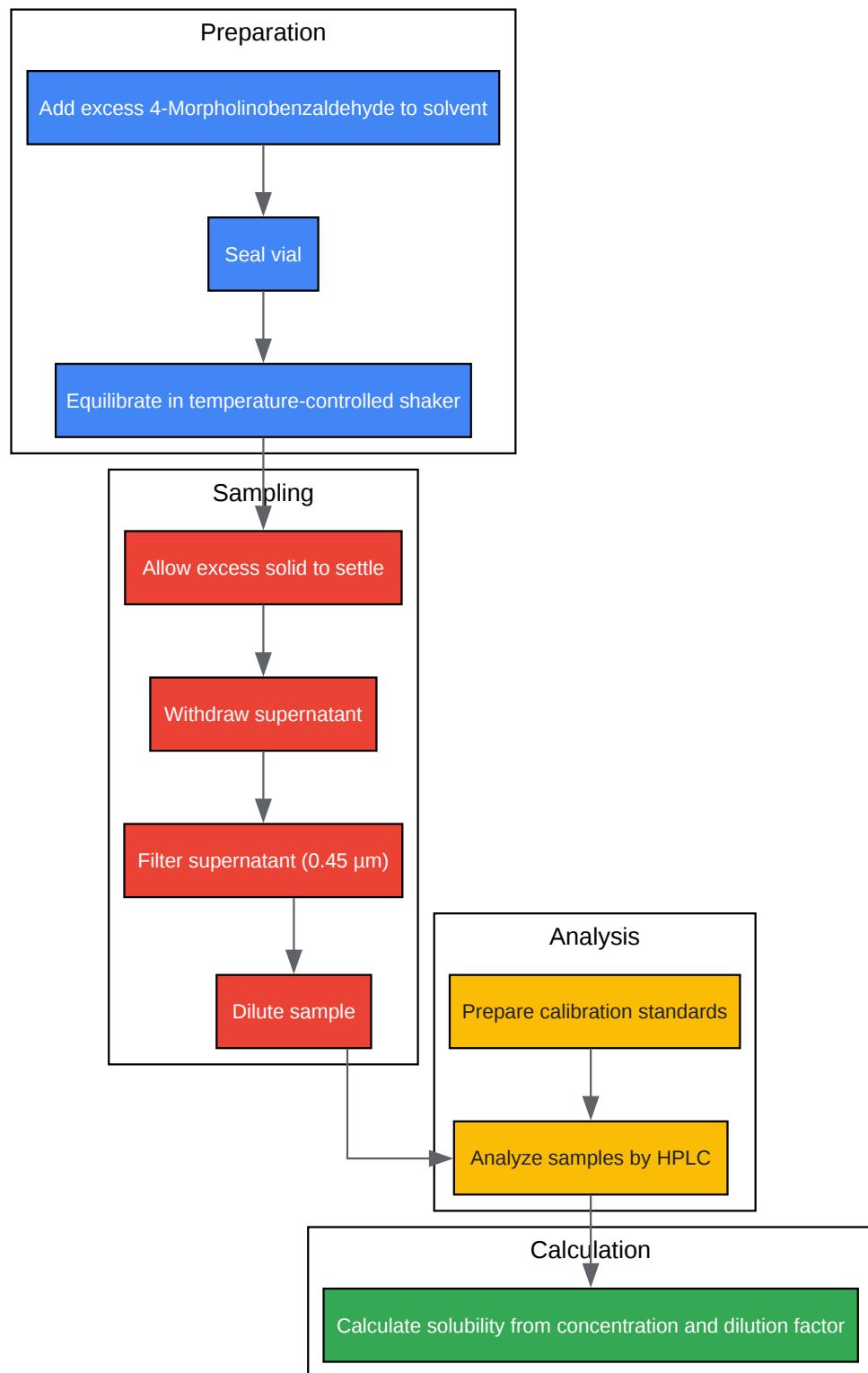
The following sections provide detailed, generalized protocols for the experimental determination of the solubility and stability of **4-Morpholinobenzaldehyde**. These protocols are based on standard laboratory practices and should be adapted to specific experimental needs and available analytical instrumentation (e.g., HPLC, UPLC, GC).[\[12\]](#)[\[13\]](#)[\[14\]](#)

### Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

**Objective:** To determine the concentration of a saturated solution of **4-Morpholinobenzaldehyde** in a specific solvent at a controlled temperature.

**Materials:**


- **4-Morpholinobenzaldehyde**
- Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO)
- Volumetric flasks
- Scintillation vials or sealed glass tubes
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

**Procedure:**

- Preparation of Saturated Solutions:
  - Add an excess amount of **4-Morpholinobenzaldehyde** to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
  - Seal the vials to prevent solvent evaporation.
  - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.
  - Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid.

- Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
- Analysis:
  - Analyze the diluted samples using a validated HPLC method to determine the concentration of **4-Morpholinobenzaldehyde**.
  - Prepare a calibration curve using standard solutions of **4-Morpholinobenzaldehyde** of known concentrations.
- Calculation:
  - Calculate the solubility of **4-Morpholinobenzaldehyde** in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

## Workflow for Solubility Determination

[Click to download full resolution via product page](#)

## Workflow for Solubility Determination

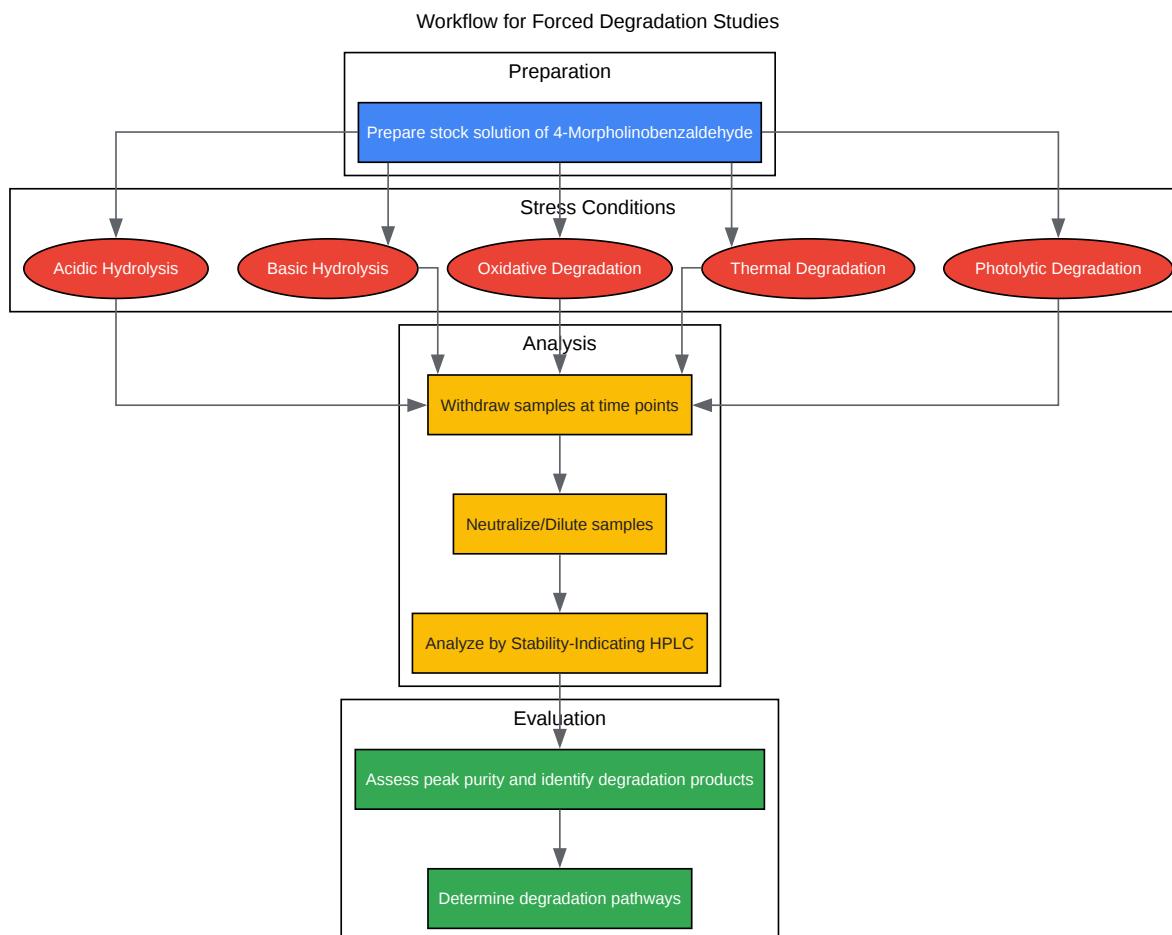
# Protocol for Stability Assessment (Forced Degradation Studies)

This protocol outlines a general procedure for conducting forced degradation studies on **4-Morpholinobenzaldehyde** in solution, based on ICH guidelines.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To investigate the intrinsic stability of **4-Morpholinobenzaldehyde** under various stress conditions and to identify potential degradation products.

## Materials:

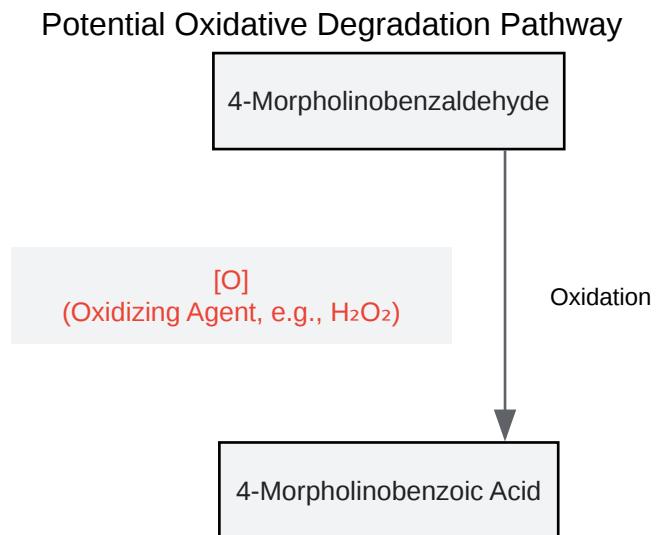
- **4-Morpholinobenzaldehyde**
- Solvents for stock solution (e.g., acetonitrile, methanol)
- Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- pH meter
- Temperature-controlled oven or water bath
- Photostability chamber (ICH Q1B compliant)
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector


## Procedure:

- Preparation of Stock Solution:
  - Prepare a stock solution of **4-Morpholinobenzaldehyde** in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
- Acidic Hydrolysis:
  - Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

- Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
- Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
- Basic Hydrolysis:
  - Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
  - Incubate at a suitable temperature (e.g., 60 °C) for a specified period.
  - Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
- Oxidative Degradation:
  - Mix an aliquot of the stock solution with an equal volume of 3% H<sub>2</sub>O<sub>2</sub>.
  - Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
  - Withdraw samples and dilute for analysis.
- Thermal Degradation:
  - Transfer an aliquot of the stock solution into a vial and heat in an oven at a high temperature (e.g., 80 °C) for a specified period (e.g., 48 hours).
  - Withdraw samples and dilute for analysis.
- Photolytic Degradation:
  - Expose a solution of **4-Morpholinobenzaldehyde** to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[11\]](#)
  - A control sample should be kept in the dark under the same conditions.
  - Withdraw samples and dilute for analysis.

- Analysis:


- Analyze all stressed samples and a control (unstressed) sample using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
- Use a PDA detector to check for peak purity and an MS detector to help identify the mass of potential degradation products.

[Click to download full resolution via product page](#)

### Workflow for Forced Degradation Studies

## Potential Degradation Pathway

Based on the functional groups present in **4-Morpholinobenzaldehyde**, a likely degradation pathway under oxidative conditions is the conversion of the aldehyde to a carboxylic acid. The morpholine ring itself is generally stable, but under harsh conditions, ring-opening is a possibility, although less likely than aldehyde oxidation.[19][20]



[Click to download full resolution via product page](#)

### Potential Oxidative Degradation Pathway

## Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **4-Morpholinobenzaldehyde** for researchers, scientists, and drug development professionals. While specific quantitative data is limited in public literature, the provided protocols and predicted behaviors offer a practical framework for determining these critical parameters experimentally. A thorough characterization of the solubility and stability of this important synthetic intermediate will ensure its effective and reliable use in the development of new chemical entities and pharmaceutical products.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 1204-86-0: 4-morpholinobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. 4-Morpholinobenzaldehyde | High-Purity | RUO Supplier [benchchem.com]
- 4. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 1204-86-0|4-Morpholinobenzaldehyde|BLD Pharm [bldpharm.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. caronscientific.com [caronscientific.com]
- 12. Solvent screening for the extraction of aromatic aldehydes [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by *Mycobacterium aurum* MO1: Evidence from <sup>1</sup>H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation of Morpholine by an Environmental *Mycobacterium* Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Morpholinobenzaldehyde: A Technical Guide to its Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072404#solubility-and-stability-of-4-morpholinobenzaldehyde>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)